3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate
Overview
Description
3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate, also known as this compound, is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of Trp-P-1 acetate is the Transient Receptor Potential Ankyrin 1 (TRPA1) . TRPA1 is a class of widely distributed channel proteins in the nervous system that play a crucial role in sensory signaling, cellular calcium regulation, and developmental influences . They are responsible for various sensory responses including heat, cold, pain, and stress .
Mode of Action
It is known that trpa1 receptors are nonselective cation channels permeable to ca2+, na+, and k+ . These receptors can be activated or inhibited by various chemicals, leading to different biological responses .
Biochemical Pathways
Trp-P-1 acetate is involved in the metabolism of tryptophan (Trp), which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
Studies on similar compounds like triptorelin have shown that disease progression can be controlled by modulating trp metabolism .
Result of Action
Trp-P-1 acetate has been found to induce apoptosis, as measured by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . This suggests that it may have a significant impact on cellular health and function.
Action Environment
The action, efficacy, and stability of Trp-P-1 acetate can be influenced by various environmental factors. For instance, the formation of heterocyclic amines (HAs), a group of compounds to which Trp-P-1 acetate belongs, can be affected by cooking cycle times of marinating juice and reheating .
Biochemical Analysis
Biochemical Properties
Trp-P-1 acetate is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce apoptosis in primary cultured rat hepatocytes . The nature of these interactions is complex and involves changes in molecular structures and functions .
Cellular Effects
Trp-P-1 acetate has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, as observed in primary cultured rat hepatocytes . This compound can also impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Trp-P-1 acetate involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . For example, it has been found to induce apoptosis in rat hepatocytes, suggesting a potential interaction with the molecular machinery involved in programmed cell death .
Dosage Effects in Animal Models
The effects of Trp-P-1 acetate can vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses have not been explicitly reported, it is known that Trp-P-1 acetate can induce apoptosis in rat hepatocytes , suggesting that its effects could potentially vary with dosage.
Metabolic Pathways
Trp-P-1 acetate is involved in the metabolic pathways of tryptophan. Tryptophan metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways involve various enzymes and cofactors, and Trp-P-1 acetate could potentially interact with these components, affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Trp-P-1 acetate within cells and tissues are complex processes that involve various transporters and binding proteins. While specific details about the transport and distribution of Trp-P-1 acetate are currently limited, it is known that tryptophan and its derivatives can cross the blood-brain barrier in the free form with the involvement of a competitive and nonspecific L-type amino acid transporter .
Properties
IUPAC Name |
acetic acid;1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.C2H4O2/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12;1-2(3)4/h3-6,16H,1-2H3,(H2,14,15);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNRBAJNAWIPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021416 | |
Record name | Trp-P-1 acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75104-43-7, 68808-54-8 | |
Record name | 5H-Pyrido[4,3-b]indol-3-amine, 1,4-dimethyl-, acetate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75104-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrido(4,3-b)indole, 3-amino-1,4-dimethyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068808548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(4,3-b)indol-3-amine, 1,4-dimethyl-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075104437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trp-P-1 acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0021416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trp-P-1 form during cooking, and can its formation be minimized?
A1: HCAs like Trp-P-1 arise from the reaction between creatinine, amino acids, and sugars at high temperatures. [] While eliminating HCA formation entirely is challenging, research suggests that incorporating certain spices like red prickly ash and galangal during cooking can significantly reduce their formation. These spices, rich in phenolic compounds and antioxidants, may interfere with the chemical reactions that produce HCAs. [] Further research is needed to explore the efficacy of other culinary herbs and spices in mitigating HCA formation.
Q2: What are the known biological effects of Trp-P-1 exposure?
A2: Studies show that Trp-P-1 exhibits concerning effects on male mice. Notably, it can decrease serum testosterone levels by suppressing the expression of genes crucial for testosterone synthesis in the testes. [] Additionally, Trp-P-1 exposure has been linked to the induction of cytochrome P4501a2 (Cyp1a2), a liver enzyme involved in metabolizing various compounds, including drugs and toxins. [] This induction suggests that Trp-P-1 may interfere with drug metabolism and potentially increase the risk of toxicity from other substances.
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